

# Application Notes and Protocols: Synthesis of mc-MMAF-OtBu from MMAF-OtBu

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|----------------------|-----------|-----------|
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### **Abstract**

This document provides a detailed protocol for the synthesis of maleimidocaproyl-monomethylauristatin F-tert-butyl ester (mc-MMAF-OtBu) from its precursor, monomethylauristatin F-tert-butyl ester (MMAF-OtBu). The synthesis involves the acylation of the secondary amine at the N-terminus of MMAF-OtBu with an activated form of 6-maleimidocaproic acid. While this direct coupling approach is feasible, it presents notable challenges, including steric hindrance and potential racemization, which can impact reaction efficiency and final yield. This protocol outlines the necessary reagents, conditions, and purification methods to address these challenges. All quantitative data is presented in a clear, tabular format, and a schematic of the synthesis workflow is provided.

## Introduction

Monomethylauristatin F (MMAF) is a potent antimitotic agent that is a synthetic analog of the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAF is a critical component in the development of antibody-drug conjugates (ADCs). The tert-butyl ester protected form, **MMAF-OtBu**, is a key intermediate in the synthesis of drug-linker complexes for ADCs.[2][3] The addition of a maleimidocaproyl (mc) linker facilitates the conjugation of the cytotoxic payload to a monoclonal antibody via a stable thioether bond.







The synthesis of mc-MMAF-OtBu from MMAF-OtBu is a crucial step in the preparation of certain ADC linkers. This process, however, is not without its difficulties. The N-terminal valine residue of MMAF bears a methyl group, which creates significant steric hindrance.[4] This can lead to slow reaction kinetics, the need for forcing conditions, and a higher propensity for side reactions, including racemization at the adjacent chiral center.[3][4] Consequently, direct acylation is often associated with modest yields and the formation of diastereomeric impurities that necessitate rigorous purification.[3][4] Alternative strategies that build the entire drug-linker construct sequentially are often employed for large-scale manufacturing to circumvent these issues.[3][4]

This application note provides a laboratory-scale protocol for the direct synthesis of mc-MMAF-OtBu from MMAF-OtBu, with a focus on mitigating the inherent challenges.

## **Data Presentation**



| Parameter                  | Value  | Reference |
|----------------------------|--|-----------|
| Starting Material          | MMAF-OtBu  | [2]       |
| Reagent                    | 6-Maleimidocaproic acid N-<br>hydroxysuccinimide ester (mc-<br>OSu)                    |           |
| Coupling Agent             | (Benzotriazol-1-yl-<br>oxytripyrrolidinophosphonium<br>hexafluorophosphate)<br>(PyBOP) |           |
| Base                       | N,N-Diisopropylethylamine<br>(DIPEA)   | [4]       |
| Solvent                    | Dichloromethane (DCM)  |           |
| Reaction Temperature       | 0 °C to Room Temperature   | [4]       |
| Reaction Time              | 12-24 hours  |           |
| Purification Method        | Reverse-Phase High-<br>Performance Liquid<br>Chromatography (RP-HPLC)                  | [3][4]    |
| Typical Yield              | < 50%  | [3][4]    |
| Purity (Post-Purification) | > 95%  |           |
| Potential Major Impurity   | Diastereomer due to racemization   | [3][4]    |

# **Experimental Protocol Materials and Reagents**

- MMAF-OtBu
- 6-Maleimidocaproic acid N-hydroxysuccinimide ester (mc-OSu) or 6-Maleimidocaproic acid
- PyBOP (if starting from 6-Maleimidocaproic acid)



- DIPEA
- Anhydrous Dichloromethane (DCM)
- Nitrogen gas
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- · Reverse-phase silica gel
- Acetonitrile (ACN) (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) (HPLC grade)

### **Procedure**

- Preparation of Activated 6-Maleimidocaproic Acid (if not using mc-OSu):
  - Dissolve 6-maleimidocaproic acid (1.2 eq) and PyBOP (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
  - Stir the solution at room temperature for 15 minutes.
  - Cool the reaction mixture to 0 °C in an ice bath.
- · Coupling Reaction:
  - In a separate flask, dissolve MMAF-OtBu (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
  - Add DIPEA (3.0 eq) to the MMAF-OtBu solution and stir for 5 minutes at room temperature.



- If using mc-OSu, dissolve it in anhydrous DCM and add it to the MMAF-OtBu solution.
- If using the pre-activated 6-maleimidocaproic acid from step 1, add it to the MMAF-OtBu solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
  The progress of the reaction should be monitored by HPLC or LC-MS.

#### Work-up:

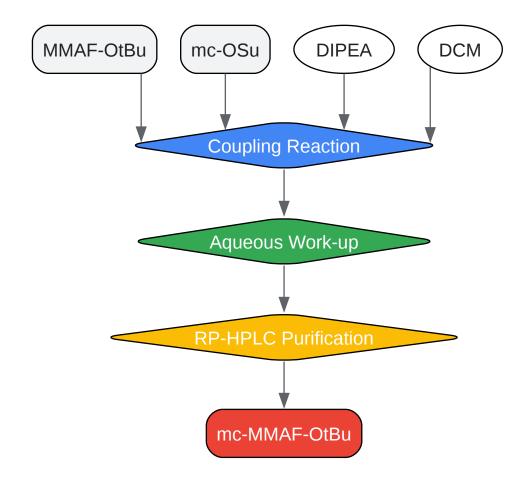
- Once the reaction is complete, dilute the mixture with DCM.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

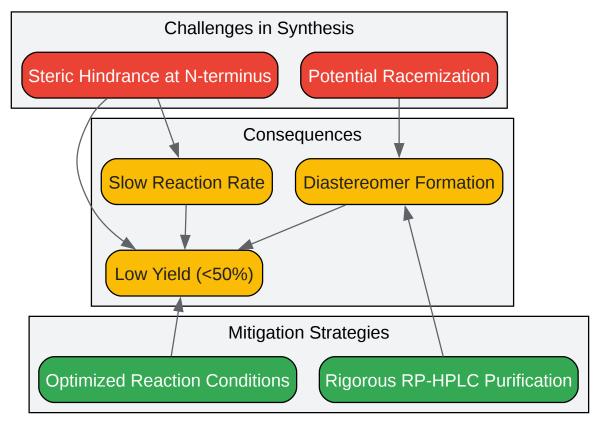
#### Purification:

- The crude mc-MMAF-OtBu is purified by reverse-phase HPLC.
- A C18 column is typically used with a mobile phase gradient of acetonitrile and water, both containing 0.1% TFA.
- Collect the fractions containing the desired product and lyophilize to obtain pure mc-MMAF-OtBu as a white solid.

## **Synthesis Workflow**









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